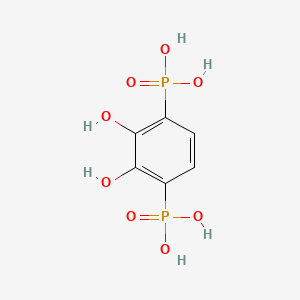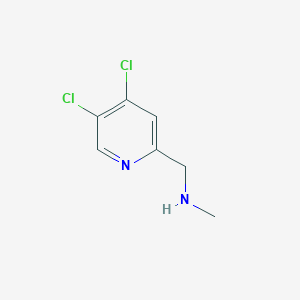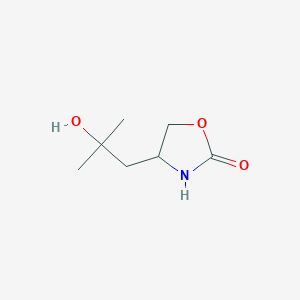
4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms This compound is part of the oxazolidinone class, which is known for its diverse applications in pharmaceuticals and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one can be achieved through several methods:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds.
Asymmetric Aldol/Curtius Reaction: Another method combines an asymmetric aldol reaction with a modified Curtius protocol.
Industrial Production Methods
Industrial production of this compound often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of advanced catalysts and reaction conditions ensures efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted oxazolidinones.
Scientific Research Applications
4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one has several scientific research applications:
Medicine: It serves as a scaffold for developing new pharmaceuticals, including antibiotics like linezolid.
Industry: The compound is utilized in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one and its derivatives, particularly in antibacterial applications, involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis . The compound does not significantly affect the cytochrome P450 pathway, making it a safer option for therapeutic use .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency against resistant bacterial strains.
Contezolid: A newer oxazolidinone with improved pharmacokinetic properties.
Uniqueness
4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxy and methyl groups on the propyl side chain differentiate it from other oxazolidinones, providing unique opportunities for chemical modifications and applications.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-(2-hydroxy-2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-7(2,10)3-5-4-11-6(9)8-5/h5,10H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
MSMRBAAKNCMHAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1COC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


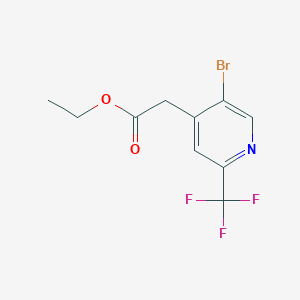
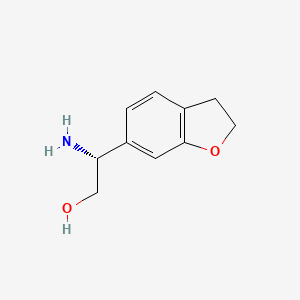


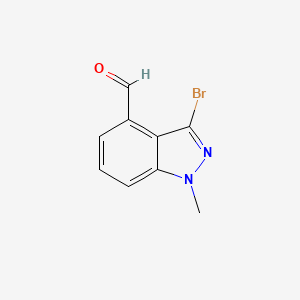
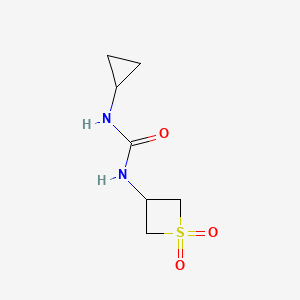
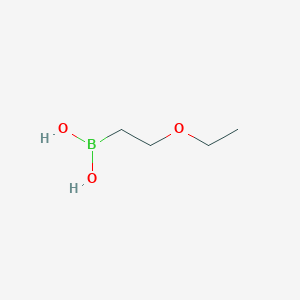
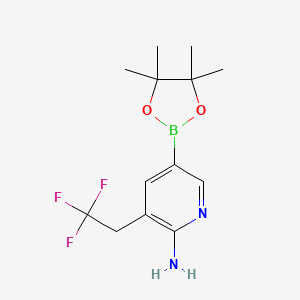
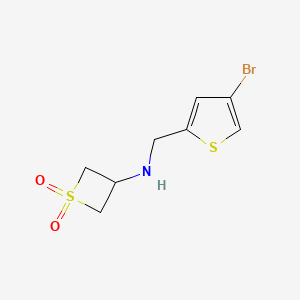
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B12963459.png)
![2-(Bromomethyl)-3-methylbenzo[b]thiophene](/img/structure/B12963463.png)

